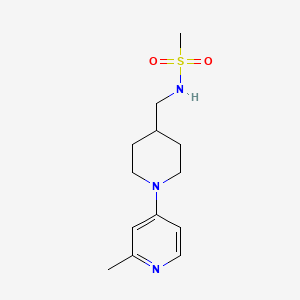
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a compound that features a piperidine ring substituted with a 2-methylpyridine group and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Methylpyridine: The piperidine ring is then functionalized with a 2-methylpyridine group through nucleophilic substitution reactions.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
類似化合物との比較
Similar Compounds
N-(piperidine-4-yl)benzamide: This compound shares the piperidine core but differs in its substituents, leading to different biological activities and applications.
1-Methyl-4-piperazinopiperidine: Another piperidine derivative with distinct structural features and uses.
Uniqueness
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, may contribute to its potential as a pharmacophore in drug design .
生物活性
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H20N2O2S
- Molecular Weight : 268.38 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a piperidine ring substituted with a 2-methylpyridine moiety and a methanesulfonamide group, which is crucial for its biological activity.
This compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition :
- Antimicrobial Activity :
Study 1: BTK Inhibition
In a study evaluating various pyridine derivatives, this compound was tested alongside other compounds for BTK inhibitory activity. Results demonstrated that the compound effectively inhibited BTK activation in TMD8 B-cell lymphoma cells, leading to apoptosis and cell cycle arrest at the G1 phase .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related sulfonamide compounds. The findings indicated that modifications to the piperidine and pyridine moieties significantly influenced antimicrobial activity, suggesting a structure–activity relationship that could be exploited for drug design .
Comparative Activity Table
| Compound Name | Target Activity | IC50 (nM) | Reference |
|---|---|---|---|
| N-(pyridin-4-yl)methyl-piperidin | BTK Inhibition | 7 | |
| N-(4-Methylpyridin) sulfonamide | Antimicrobial | Variable | |
| Imatinib Derivative | Tyrosine Kinase Inhibition | 10 |
Structure–Activity Relationship (SAR)
Research indicates that the substitution pattern on the piperidine and pyridine rings plays a crucial role in determining biological activity. Modifications such as methylation or the introduction of electron-withdrawing groups can enhance potency against specific targets.
特性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11-9-13(3-6-14-11)16-7-4-12(5-8-16)10-15-19(2,17)18/h3,6,9,12,15H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSASOXZSAWFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














